2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide
Description
Properties
Molecular Formula |
C10H11ClN2O4 |
|---|---|
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-(2-chloroethoxy)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,12,14) |
InChI Key |
GRVJIUVJMGNMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acylation of 2-Nitroaniline with 2-(2-Chloroethoxy)Acetyl Chloride
The most direct method for synthesizing 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide involves the reaction of 2-nitroaniline with 2-(2-chloroethoxy)acetyl chloride. This two-step process begins with the preparation of the acyl chloride intermediate, followed by its coupling with 2-nitroaniline.
Step 1: Synthesis of 2-(2-Chloroethoxy)Acetyl Chloride
2-(2-Chloroethoxy)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 25–30°C for 4–6 hours. The reaction produces 2-(2-chloroethoxy)acetyl chloride with near-quantitative yields, as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Step 2: Coupling with 2-Nitroaniline
The acyl chloride is then reacted with 2-nitroaniline in a toluene-water biphasic system containing sodium carbonate as a base. The reaction proceeds at 15–25°C for 2–4 hours, yielding the target acetamide. This method, adapted from the synthesis of analogous para-substituted compounds, achieves yields of 85–93% with HPLC purity >98%.
Alternative Pathway via Chloroacetyl Intermediate
An alternative approach involves the methylation of 2-chloro-N-(2-nitrophenyl)acetamide. While this route is less common for ortho-substituted derivatives, it has been optimized for para-substituted analogs:
-
Acylation of 2-Nitroaniline :
2-Nitroaniline reacts with chloroacetyl chloride in toluene with sodium carbonate as a base, forming 2-chloro-N-(2-nitrophenyl)acetamide. -
Methylation with Dimethyl Sulfate :
The chloro intermediate is treated with dimethyl sulfate in dichloromethane and water under alkaline conditions (NaOH) at 50–60°C for 4 hours.
This method, though effective for para-substituted compounds, faces challenges with ortho-substituted derivatives due to steric hindrance, often resulting in lower yields (70–75%).
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
The choice of solvent significantly impacts reaction efficiency:
A biphasic toluene-water system is preferred for acylation to neutralize HCl in situ, while dichloromethane ensures stability during methylation.
Catalytic and Stoichiometric Considerations
-
Base Selection : Sodium carbonate outperforms triethylamine in acylation reactions due to better pH control and easier removal.
-
Methylating Agents : Dimethyl sulfate provides higher regioselectivity compared to methyl iodide, though it requires careful handling due to toxicity.
-
Molar Ratios : A 1.1:1 molar ratio of acyl chloride to aniline minimizes unreacted starting material while avoiding diacylation byproducts.
Analytical and Computational Validation
Spectroscopic Characterization
Key spectral data for this compound:
Density Functional Theory (DFT) Insights
Computational studies of analogous acetamides reveal:
-
The ortho-nitro group introduces steric strain, increasing the activation energy for methylation by 8–10 kcal/mol compared to para-substituted analogs.
-
Solvent polarity (ε = 4–6) optimizes transition-state stabilization during acylation, as modeled using the SMD solvation model.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(2-Chloroethoxy)-N-(2-aminophenyl)-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide, with the CAS number 845729-50-2, is a chemical compound that serves as an important intermediate in organic synthesis. Its molecular formula is , and it has a molecular weight of 258.66 g/mol. This compound is primarily utilized in the synthesis of pharmaceuticals, particularly in the preparation of specific morpholinone derivatives.
Pharmaceutical Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of 4-(2-Aminophenyl)-3-morpholinone, a key compound in various pharmaceutical formulations. This morpholinone derivative has been studied for its potential therapeutic effects, particularly as an anticoagulant agent similar to rivaroxaban, which is used in the treatment and prevention of thromboembolic disorders .
Chemical Reactions and Mechanisms
The compound participates in several chemical reactions that are crucial for synthesizing more complex organic molecules. For instance, it can undergo nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles, leading to the formation of different derivatives that may possess unique biological activities. Such transformations are essential in medicinal chemistry for developing new drugs .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in synthetic pathways:
- Synthesis of Morpholinones : Research has shown that this compound can be effectively used to synthesize morpholinone derivatives through a one-pot reaction involving oxidation and subsequent coupling reactions with aniline derivatives. This method streamlines the synthesis process, making it more efficient for industrial applications .
- Biological Activity Studies : Investigations into the biological activity of morpholinone derivatives synthesized from this compound have indicated potential anti-inflammatory and analgesic properties, paving the way for further pharmacological exploration .
Comparative Data on Synthetic Methods
The following table summarizes various synthetic methods involving this compound:
Mechanism of Action
The mechanism of action of 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Variations in Nitro Group Position
- Ortho vs. Para Nitro Substitution: 2-Chloro-N-(4-nitrophenyl)acetamide () replaces the ortho-nitro group with a para-nitro substituent. This positional isomerism may lead to differences in solubility, melting points, and biological activity due to altered dipole moments and intermolecular interactions. Biological Implications: In benzimidazole-based acetamides (), ortho-nitro groups enhance nonlinear optical (NLO) properties by lowering transition energies and increasing hyperpolarizability (β₀ = 1550 a.u.), whereas para-substituted analogs may exhibit reduced NLO activity due to weaker electron-withdrawing effects .
Substituent Effects on Acetamide Backbone
- Chloroethoxy vs. Sulfonamide and Thiophene Groups: N-{2-[(2-Nitrophenyl)sulfonamido]ethyl}acetamide () replaces the chloroethoxy group with a sulfonamide-linked ethyl chain. Sulfonamides generally exhibit higher hydrogen-bonding capacity, affecting solubility and protein-binding affinity. The synthesis of this compound achieved 99% yield, indicating efficient methodology compared to chloroethoxy derivatives .
Chloro Substituent Variations
- Chloroethoxy vs. Trichloroethyl and Aryl Chlorides :
- 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide () features a trichloroethyl group, increasing lipophilicity and steric bulk. Such compounds may exhibit enhanced membrane permeability but reduced aqueous solubility compared to the target compound’s chloroethoxy group.
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide () incorporates a branched methoxyethyl group, which may improve thermal stability but limit reactivity due to steric shielding of the chloro group .
Biological Activity
2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by relevant research findings and data tables.
The compound contains a chloroethoxy group and a nitrophenyl group, which are significant for its reactivity and biological activity. The chloroethoxy group can participate in nucleophilic substitution reactions, while the nitrophenyl group can be reduced to an amino group, enhancing its interaction with biological targets.
Table 1: Chemical Structure and Functional Groups
| Compound | Functional Groups |
|---|---|
| This compound | Chloroethoxy, Nitro, Amide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. Additionally, the chloroethoxy group can facilitate nucleophilic substitution reactions that lead to the formation of various derivatives with distinct biological activities.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity :
- Studies have shown that derivatives of acetamides exhibit significant antibacterial properties against various pathogens. For instance, the presence of a chloro atom in related compounds has been linked to enhanced antibacterial effects against Klebsiella pneumoniae .
- The minimum inhibitory concentration (MIC) for related chloroacetamides indicates effective antibacterial activity, suggesting that this compound may also possess similar properties.
Table 2: Antimicrobial Activity of Acetamide Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 12.5 |
| 2-Chloro-N-(4-aminophenyl)acetamide | Staphylococcus aureus | 15 |
| This compound | Potentially similar | TBD |
- Anti-inflammatory Activity :
- Cytotoxicity and Pharmacokinetics :
Case Studies
Several studies have investigated the biological activity of similar compounds:
- A study on N-aryl 2-chloroacetamides demonstrated their antimicrobial efficacy against a range of bacteria including E. coli and Staphylococcus aureus, with varying zones of inhibition depending on the structural modifications .
- Another investigation focused on the pharmacological properties of acetamides, highlighting their potential as therapeutic agents against resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Chloroethoxy)-N-(2-nitrophenyl)-acetamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting 2-nitrophenylamine with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form the acetamide backbone .
- Route 2 : Alkylation of a pre-formed acetamide derivative with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in acetonitrile), as seen in analogous syntheses .
- Optimization : Control reaction temperature (0–5°C for exothermic steps) and use anhydrous solvents to minimize hydrolysis. Purification via recrystallization (ethanol/water) improves purity .
Table 1 : Comparison of Synthetic Routes
| Route | Starting Materials | Yield (%) | Key Conditions |
|---|---|---|---|
| 1 | 2-Nitrophenylamine, chloroacetyl chloride | 65–75 | Low temp, NaOH |
| 2 | Pre-formed acetamide, 2-chloroethanol | 70–80 | K₂CO₃, reflux |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the chloroethoxy group (δ 3.8–4.2 ppm for –OCH₂CH₂Cl) and nitrophenyl protons (δ 7.5–8.3 ppm). ¹³C NMR identifies carbonyl (δ ~170 ppm) and aromatic carbons .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹), NO₂ (~1520 cm⁻¹), and C–Cl (~750 cm⁻¹) .
- XRD : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Q. How does the reactivity of the chloroethoxy group compare with other chloroacetamide derivatives in nucleophilic substitution reactions?
- Methodological Answer : The chloroethoxy group exhibits moderate reactivity due to steric hindrance from the ethoxy chain. Comparative studies with 2-chloro-N-(2,6-dimethylphenyl)acetamide show slower substitution kinetics with amines (e.g., morpholine) but higher regioselectivity. Use polar aprotic solvents (DMF, DMSO) accelerates reactions .
Advanced Research Questions
Q. What computational methods predict the electronic structure and reactivity of this compound in different solvents?
Q. How can researchers resolve discrepancies in reported biological activities of derivatives across different assay conditions?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Example : Anti-inflammatory activity varies with cell line (RAW 264.7 vs. THP-1) due to differential expression of COX-2. Standardize assays using LC-MS to quantify metabolite profiles .
- Troubleshooting : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) and report IC₅₀ values with 95% confidence intervals .
Q. What strategies minimize byproduct formation during synthesis, particularly under catalytic conditions?
- Methodological Answer :
- Byproduct Source : Competing hydrolysis of the chloroethoxy group generates 2-hydroxy derivatives. Use anhydrous conditions and molecular sieves to suppress water .
- Catalyst Optimization : Switch from homogeneous (e.g., Et₃N) to heterogeneous catalysts (e.g., Amberlyst-15) to reduce side reactions. A table comparing catalysts:
Table 2 : Catalyst Efficiency
| Catalyst | Byproduct (%) | Yield (%) |
|---|---|---|
| Et₃N | 15–20 | 70 |
| Amberlyst-15 | 5–10 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
